molecular formula C29H40N6O7 B131579 Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) CAS No. 140374-63-6

Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)

Cat. No. B131579
M. Wt: 584.7 g/mol
InChI Key: GIWOOCFNDNBDNS-QOTWGDGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl), also known as cyclo(VVWGA), is a cyclic peptide that has gained significant attention in the scientific community. This peptide is known for its unique structure and potential applications in various fields, including drug development, biotechnology, and medical research.

Scientific Research Applications

Cyclo(VVWGA) has been extensively studied for its potential applications in various fields. In drug development, this peptide has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In biotechnology, Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) has been used as a scaffold for the design of novel peptides and proteins. In medical research, this peptide has been used as a tool to study protein-protein interactions and signal transduction pathways.

Mechanism Of Action

The mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is not fully understood. However, studies have suggested that this peptide may exert its biological effects by interacting with specific receptors or enzymes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.

Biochemical And Physiological Effects

Cyclo(VVWGA) has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and Parkinson's disease. In addition, this peptide has been shown to enhance wound healing and tissue regeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) in lab experiments is its stability and solubility. This peptide is highly stable and can be easily dissolved in water or organic solvents. It also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, one of the limitations of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). One of the areas of interest is the development of novel Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)peptides based on the structure of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). These peptides may have improved biological activity and specificity, making them suitable for various applications. Another area of interest is the study of the mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) and its interaction with specific receptors or enzymes. This may provide insights into the design of novel drugs and therapies. Finally, the use of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) as a tool for studying protein-protein interactions and signal transduction pathways may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the use of solid-phase peptide synthesis (SPPS) techniques. This technique involves the stepwise addition of amino acids onto a solid support, which is then cleaved to obtain the desired peptide. The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the cyclization of a linear peptide sequence, which is achieved by incorporating a cysteine residue at one end of the peptide chain and a glycine residue at the other end. The cysteine residue forms a disulfide bond with the glycine residue, resulting in the formation of a cyclic peptide.

properties

CAS RN

140374-63-6

Product Name

Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)

Molecular Formula

C29H40N6O7

Molecular Weight

584.7 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbut-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C29H40N6O7/c1-15(2)24(35-29(42)25(16(3)4)34-26(39)17(5)30)28(41)33-22(27(40)32-19(14-36)10-11-23(37)38)12-18-13-31-21-9-7-6-8-20(18)21/h6-9,13-14,16-17,19,22,24-25,31H,1,10-12,30H2,2-5H3,(H,32,40)(H,33,41)(H,34,39)(H,35,42)(H,37,38)/t17-,19+,22+,24-,25+/m0/s1

InChI Key

GIWOOCFNDNBDNS-QOTWGDGUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N

SMILES

CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

sequence

AVXWE

synonyms

cyclo(Val-Val-Trp-Glu-Ala)
cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)
WS 7338D
WS-7338D

Origin of Product

United States

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